molecular formula C7H13NO3 B13838314 Ethyl 1,2-oxazinane-3-carboxylate

Ethyl 1,2-oxazinane-3-carboxylate

Cat. No.: B13838314
M. Wt: 159.18 g/mol
InChI Key: XMDIPYAXYOQMIM-UHFFFAOYSA-N
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Description

Ethyl 1,2-oxazinane-3-carboxylate is a heterocyclic compound that belongs to the class of oxazinanes These compounds are characterized by a six-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,2-oxazinane-3-carboxylate typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids. This reaction is catalyzed by silica-supported perchloric acid (HClO4) and proceeds under mild conditions with methanol as the solvent . Another approach involves the coupling, cyclization, and reduction of amino alcohols and α-haloacid chlorides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2-oxazinane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazinane-2,5-diones.

    Reduction: Reduction of the compound can yield oxazinanes.

    Substitution: The compound can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxazinane-2,5-diones.

    Reduction: Oxazinanes.

    Substitution: Polyfunctionalized bicyclic systems.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 1,2-oxazinane-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as antibacterial or anti-inflammatory responses .

Comparison with Similar Compounds

Ethyl 1,2-oxazinane-3-carboxylate can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific substitution pattern and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

ethyl oxazinane-3-carboxylate

InChI

InChI=1S/C7H13NO3/c1-2-10-7(9)6-4-3-5-11-8-6/h6,8H,2-5H2,1H3

InChI Key

XMDIPYAXYOQMIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCON1

Origin of Product

United States

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